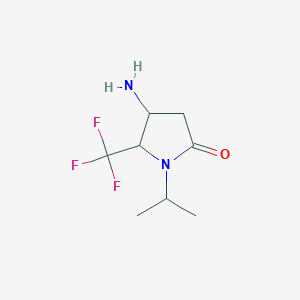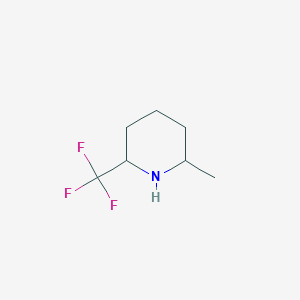
6-Methyl-2-trifluoromethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of a trifluoromethyl group in the structure of 2-methyl-6-(trifluoromethyl)piperidine imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(trifluoromethyl)piperidine can be achieved through several synthetic routes One common method involves the reaction of 2-methylpiperidine with trifluoromethylating agents under controlled conditions
Another approach involves the use of trifluoromethylated building blocks in a cyclization reaction to form the piperidine ring. This method often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group onto the piperidine scaffold .
Industrial Production Methods
Industrial production of 2-methyl-6-(trifluoromethyl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-6-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines with various functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(trifluoromethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 2-methyl-6-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites and exert its effects by modulating the activity of specific proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
6-(trifluoromethyl)piperidine: Similar structure but without the methyl group at the 2-position.
2,6-dimethylpiperidine: Contains two methyl groups instead of a trifluoromethyl group.
Uniqueness
2-methyl-6-(trifluoromethyl)piperidine is unique due to the presence of both a methyl group and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H12F3N |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
2-methyl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
ZAKCFTLJCCJOLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)

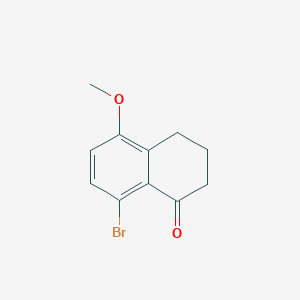
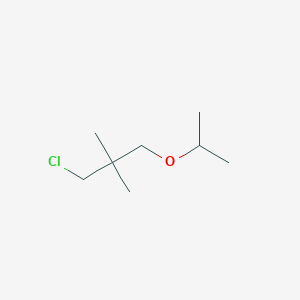

![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
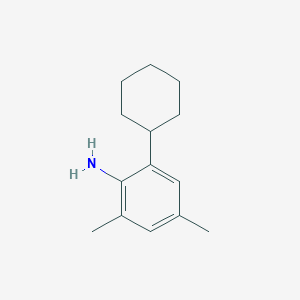
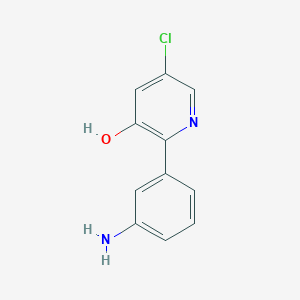
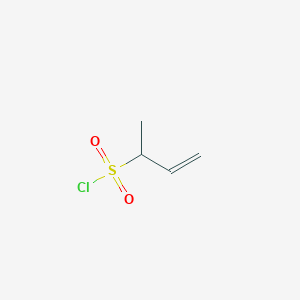


![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
